numb protein - 126805-88-7

numb protein

Catalog Number: EVT-1522264
CAS Number: 126805-88-7
Molecular Formula: C8H14O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Numb is classified as an endocytic adaptor protein and is found in multiple organisms, including Drosophila melanogaster and mammals. In Drosophila, Numb is pivotal for asymmetric cell division, while in mammals, it plays roles in neural development and tumor suppression. The protein exists in different isoforms, with varying functions depending on the cellular context .

Synthesis Analysis

Methods of Synthesis

Numb protein can be synthesized through recombinant DNA technology. This involves cloning the Numb gene into expression vectors, such as pCDNA3 or pGEX, followed by transformation into suitable host cells (e.g., Escherichia coli or mammalian cells) for protein expression. The expressed protein can then be purified using techniques like affinity chromatography.

Technical Details:

  • Cloning: Full-length Numb and its deletion mutants are subcloned into expression vectors.
  • Expression: Transformed cells are cultured, inducing protein expression via specific conditions.
  • Purification: Techniques like glutathione-S-transferase fusion protein purification are employed to isolate Numb .
Molecular Structure Analysis

Structure of Numb Protein

Numb consists of several functional domains that facilitate its interactions with other proteins. The structure includes:

  • PTB domain: Involved in binding to Notch receptors.
  • Proline-rich region: Important for interactions with endocytic machinery.
  • C-terminal region: Contains motifs necessary for clathrin-mediated endocytosis.

Data:

  • Molecular weight: Approximately 60 kDa.
  • Isoforms: Variants exist due to alternative splicing, affecting their functional properties .
Chemical Reactions Analysis

Reactions Involving Numb Protein

Numb participates in various biochemical reactions, primarily through its role as an adaptor in endocytosis. It interacts with clathrin and other endocytic proteins to mediate the internalization of receptors like Notch and Patched.

Technical Details:

  • Numb's interaction with α-adaptin facilitates the endocytosis of Notch receptors.
  • It also modulates the recycling and degradation of these receptors via proteasomal pathways .
Mechanism of Action

Process of Numb Functionality

Numb operates through several mechanisms:

  1. Inhibition of Notch Signaling: By binding to Notch receptors, it prevents their activation, leading to altered cell fate decisions.
  2. Endocytic Adaptation: Numb acts as a scaffold that recruits other proteins necessary for receptor internalization and degradation.
  3. Regulation of Hedgehog Signaling: Recent studies suggest that Numb also influences Hedgehog pathway dynamics by facilitating the exit of Patched from cilia .

Data:

  • Numb's activity is regulated by post-translational modifications such as methylation, which can affect its binding affinity and functional outcomes .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Generally soluble in aqueous buffers used for biochemical assays.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.

Chemical Properties

  • Molecular Formula: C₃₁H₄₃N₅O₁₁S (for one isoform).
  • Interactions: Binds with various proteins involved in signaling pathways and endocytosis.

Relevant Data:

  • The protein has been shown to undergo methylation at specific lysine residues, influencing its functional roles .
Applications

Scientific Uses of Numb Protein

Numb has significant applications in research related to developmental biology and cancer:

  • Cell Fate Studies: Used to understand mechanisms of asymmetric division and differentiation.
  • Cancer Research: Investigated for its role in tumor suppression and potential therapeutic targets.
  • Signal Transduction Pathways: Explored for its involvement in key signaling pathways like Notch and Hedgehog, providing insights into developmental disorders and malignancies .
Structural Characterization of Numb Protein

Domain Architecture and Functional Motifs

Numb is an evolutionarily conserved adaptor protein characterized by distinct functional domains that enable its participation in diverse cellular pathways. Its modular architecture facilitates interactions with membrane components, signaling molecules, and endocytic machinery.

Phosphotyrosine-Binding (PTB) Domain

The N-terminal PTB domain (residues 48–206 in humans) is a structurally conserved module that mediates both phosphotyrosine-independent and -dependent interactions. Unlike canonical PTB domains (e.g., in Shc), Numb’s PTB binds NPxY/F motifs without requiring tyrosine phosphorylation [7]. Structural analyses reveal two functional surfaces:

  • Canonical peptide-binding pocket: Binds NPxY/F motifs in ligands like APP (amyloid precursor protein) and NOTCH [1] [3].
  • Exon 3-encoded extension: An 11-amino-acid insertion (encoded by exon 3) forms a positively charged surface enabling non-canonical interactions. This region facilitates high-affinity binding to the acidic domain of MDM2 and the RING ligase LNX1 [3] [18].

The PTB domain also binds phosphatidylinositol lipids (e.g., PIP₂) via a basic residue cluster (K70/K73/K78). Inclusion of exon 3 enhances lipid affinity, promoting plasma membrane localization in polarized cells like Madin-Darby canine kidney (MDCK) epithelia [5].

Table 1: Functional Properties of Numb PTB Domain

FeatureStructural BasisFunctional Consequence
Canonical NPxY/F bindingβ-sheet formation with ligand’s type I β-turnNOTCH inactivation; APP endocytosis
Exon 3 insertionPositively charged loop adjacent to peptide pocketMDM2/LNX1 binding; enhanced membrane association
Lipid binding siteBasic residues (K70/K73/K78) in exon 3 regionPhosphoinositide-dependent membrane targeting

Proline-Rich Region (PRR) and EH-Domain Interactions

The central PRR contains multiple PxxP motifs that serve as docking sites for Src homology 3 (SH3) domain-containing proteins. Alternative splicing of exon 9 generates PRR variants:

  • Long PRR (PRRL): Includes a 48-amino-acid insertion (exon 9), enhancing interactions with SH3 domains of endocytic proteins like Eps15 [1] [10].
  • Short PRR (PRRS): Lacks exon 9, reducing SH3 binding capacity [3].

The PRR couples Numb to clathrin-mediated endocytosis by recruiting components of the endocytic machinery, including dynamin and amphiphysin [1].

NPF and DPF Motifs in Endocytic Regulation

The C-terminal region harbors short linear motifs critical for vesicular trafficking:

  • NPF motifs (Asn-Pro-Phe): Bind EH (Eps15 homology) domains of endocytic adaptors (e.g., EHD1/RME-1), facilitating early endosome maturation [1] [8].
  • DPF motifs (Asp-Pro-Phe): Interact with α-adaptin subunits of AP-2 complexes, positioning Numb at clathrin-coated pits [1].

Disruption of these motifs impairs Numb-mediated internalization of transmembrane receptors like NOTCH and integrins [1].

Isoform Diversity and Alternative Splicing Mechanisms

Numb’s functional versatility is amplified by alternative splicing, generating isoforms with distinct biochemical properties and cellular distributions.

p72, p71, p66, and p65 Isoforms

Four primary isoforms dominate in mammals, produced by combinatorial inclusion/exclusion of exons 3 and 9 [1] [5] [10]:

  • p72 (Ex3⁺Ex9⁺): Full-length PTB and PRR domains.
  • p71 (Ex3⁻Ex9⁺): Lacks PTB insertion; retains long PRR.
  • p66 (Ex3⁺Ex9⁻): Contains PTB insertion; lacks PRR extension.
  • p65 (Ex3⁻Ex9⁻): Minimal PTB and PRR domains.

Table 2: Mammalian Numb Isoforms and Their Properties

IsoformExon 3Exon 9PTB TypePRR TypeTissue Distribution
p72IncludedIncludedLong (PTBL)Long (PRRL)Progenitor cells; neural stem
p71SkippedIncludedShort (PTBS)Long (PRRL)Differentiated epithelia
p66IncludedSkippedLong (PTBL)Short (PRRS)Adult brain; muscle
p65SkippedSkippedShort (PTBS)Short (PRRS)Ubiquitous; highly expressed in blood

Impact of Exon Exclusion on PTB and PRR Domains

  • PTB domain alterations:
  • Exon 3 inclusion (p72, p66) enhances interactions with LNX1 and MDM2 due to the expanded interaction interface. This promotes ubiquitination and degradation of p72/p66 isoforms [3] [20].
  • Exon 3 exclusion (p71, p65) restricts binding to canonical NPxY/F ligands and reduces membrane affinity [5].
  • PRR domain alterations:
  • Exon 9 inclusion (p72, p71) enables robust SH3-mediated interactions with signaling kinases (e.g., Src) and endocytic scaffolds [10].
  • Exon 9 exclusion (p66, p65) attenuates SH3 binding, redirecting Numb to cytoplasmic compartments [3].

Isoform switching during development (e.g., p72→p66 in neurogenesis) fine-trades Numb’s roles in stem cell maintenance vs. differentiation [10] [34].

Post-Translational Modifications

Numb’s activity and stability are dynamically regulated by post-translational modifications (PTMs), which modulate its interactions with key signaling pathways.

Phosphorylation at Ser276/Ser295 Residues

Calcium/calmodulin-dependent kinase I (CAMK-I) phosphorylates Numb at Ser276 and/or Ser295 within the PTB domain [1]. This modification:

  • Disrupts Numb’s interaction with p53 by inducing conformational changes in the PTB domain.
  • Reduces p53 stability by freeing MDM2 to ubiquitinate p53, promoting its proteasomal degradation [1].In breast cancer cells, hyperphosphorylation at these sites correlates with p53 inactivation and enhanced tumorigenicity .

Methylation by SET8 and Ubiquitination by LNX

  • SET8-mediated methylation:The methyltransferase SET8 mono-methylates Numb at Lys158/Lys163 (within the PTB domain), disrupting its binding to p53 . This methylation competes with CAMK-I phosphorylation, creating a dual-regulatory switch for p53 regulation [1].
  • LNX-mediated ubiquitination:The E3 ubiquitin ligase LNX1 preferentially ubiquitinates exon 3-containing isoforms (p72/p66) at lysine residues in the N-terminal region. Ubiquitination types include:
  • K48-linked chains: Target Numb for proteasomal degradation [20] [23].
  • K63-linked chains: May alter endocytic trafficking without degradation [3].LNX binding requires the exon 3-encoded region of the PTB domain, sparing p71/p65 isoforms from ubiquitination [3].

Table 3: Post-Translational Modifications of Numb Protein

PTMEnzymeSite(s)Functional OutcomeIsoform Specificity
PhosphorylationCAMK-ISer276/Ser295Dissociates p53; promotes p53 degradationAll isoforms
MethylationSET8Lys158/Lys163Inhibits p53 binding; modulates cell fatePTBL isoforms (p72/p66)
Ubiquitination (K48)LNX1/2N-terminal lysinesTargets p72/p66 for proteasomal degradationExon 3-containing isoforms
Ubiquitination (K63)Unknown E3UndefinedAlters endocytic functionNot determined

Compound Names in Article:

  • Numb protein
  • Phosphotyrosine-binding (PTB) domain
  • Proline-rich region (PRR)
  • NPF motif
  • DPF motif
  • p72 isoform
  • p71 isoform
  • p66 isoform
  • p65 isoform
  • LNX (Ligand of Numb Protein-X)
  • SET8 (KMT5A)
  • CAMK-I (Calcium/calmodulin-dependent kinase I)

Properties

CAS Number

126805-88-7

Product Name

numb protein

Molecular Formula

C8H14O2

Synonyms

numb protein

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.